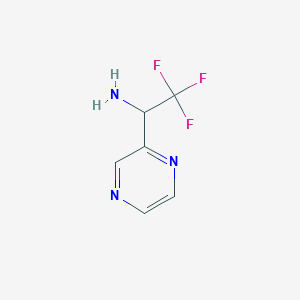

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine

説明

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine is a fluorinated amine derivative featuring a pyrazine ring substituted at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group and the aromatic pyrazine moiety, which can influence both reactivity and biological activity. The CAS number 73739-59-0 is associated with this compound in Enamine Ltd’s Building Blocks Catalogue .

Pyrazine derivatives are known for their role in drug discovery, particularly in kinase inhibitors and antiviral agents.

特性

分子式 |

C6H6F3N3 |

|---|---|

分子量 |

177.13 g/mol |

IUPAC名 |

2,2,2-trifluoro-1-pyrazin-2-ylethanamine |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5(10)4-3-11-1-2-12-4/h1-3,5H,10H2 |

InChIキー |

MNZVSCKKSJEFKM-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(C=N1)C(C(F)(F)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine typically involves the reaction of pyrazine derivatives with trifluoroacetaldehyde and ammonia or amine sources. One common method includes the condensation of pyrazine-2-carboxaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride, followed by amination using ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of substituted pyrazinyl ethanamines .

科学的研究の応用

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazinyl group can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds share the 2,2,2-trifluoroethylamine backbone but differ in their aromatic substituents. Below is a comparative analysis based on molecular properties, substituent effects, and applications.

Structural and Molecular Comparison

Substituent Effects on Properties

- The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration .

- Fluorophenyl Derivatives (e.g., 2-fluorophenyl, 3-fluorophenyl) : Fluorine substitution modulates electronic properties and metabolic stability. Enantiomeric forms (e.g., S- and R-isomers) are critical for chiral drug development, as seen in and .

- Furan and Oxetane Derivatives : Heterocycles like furan and oxetane improve solubility and metabolic resistance. However, the 5-methylfuran-2-yl derivative (MW 215.60) was discontinued, suggesting formulation challenges .

生物活性

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈F₃N₂

- Molecular Weight : 176.096 g/mol

- CAS Number : 1147103-48-7

Pharmacological Activities

Research indicates that compounds containing the pyrazine moiety often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The trifluoromethyl group in this compound may enhance these activities due to its electron-withdrawing properties.

Anticancer Activity

A study exploring the effects of pyrazine derivatives on human leukemia cells demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation. While specific data on this compound is limited, related compounds have shown promising results in inducing cell cycle arrest and apoptosis through modulation of apoptotic pathways involving Bcl2 and Bax proteins .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2-Methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine | 25 | Induces apoptosis via Bcl2/Bax modulation |

| 5-methyl-pyrazole derivative | N/A | Antimicrobial activity against various pathogens |

Antimicrobial Activity

Pyrazine derivatives have also been noted for their antimicrobial properties. Research has indicated that modifications to the pyrazine structure can lead to enhanced activity against bacterial strains. Although specific studies on this compound are not extensively documented, the structural similarities suggest potential efficacy in this area .

Case Studies

Case Study 1: Apoptosis Induction in Leukemia Cells

In a controlled study, K562 leukemia cells were treated with various concentrations of a closely related pyrazine derivative. The results indicated significant cell death and morphological changes consistent with apoptosis, supporting the hypothesis that trifluorinated pyrazines may possess similar effects.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of a series of pyrazine derivatives, revealing that compounds with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. This suggests that this compound could be investigated for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。